molecular formula C20H18Cl2N4O2S B11161191 N~1~-(6-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)acetamide

N~1~-(6-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11161191
M. Wt: 449.4 g/mol
InChI Key: NGZIZDCLKDRPAI-UHFFFAOYSA-N
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Description

N~1~-(6-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-acetamide hybrid compound featuring a 3,4-dichlorophenyl-substituted piperazine moiety linked via a carbonyl group to the benzothiazole core. This structural motif is characteristic of bioactive molecules targeting neurological or oncological pathways, as benzothiazoles and piperazine derivatives are well-documented pharmacophores in medicinal chemistry . The 3,4-dichlorophenyl group enhances lipophilicity and may influence receptor binding affinity compared to other substituents.

Properties

Molecular Formula

C20H18Cl2N4O2S

Molecular Weight

449.4 g/mol

IUPAC Name

N-[6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C20H18Cl2N4O2S/c1-12(27)23-20-24-17-5-2-13(10-18(17)29-20)19(28)26-8-6-25(7-9-26)14-3-4-15(21)16(22)11-14/h2-5,10-11H,6-9H2,1H3,(H,23,24,27)

InChI Key

NGZIZDCLKDRPAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 1-(3,4-dichlorophenyl)piperazine.

    Acetylation: The final step involves the acetylation of the intermediate product to form N1-(6-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-(6-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-(6-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(6-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations in the benzothiazole, piperazine, or aryl groups. Below is a detailed comparison with key derivatives:

Substituent Analysis and Physicochemical Properties
Compound Name Substituents (R-group) Molecular Weight (g/mol) Melting Point (°C) Key Data
Target Compound 3,4-Dichlorophenyl-piperazino carbonyl Not provided Not provided Likely higher lipophilicity due to Cl substituents
8b () 4-Chloro-3-(trifluoromethyl)benzoyl 530 241–242 Moderate solubility; EI-MS: 530 [M]⁺
8c () 3,4-Difluorobenzoyl 464 263–266 Higher melting point due to fluorine electronegativity
8d () 3-Methoxybenzoyl 458 207–209 Lower lipophilicity (methoxy group)
AMG517 () 4-Trifluoromethylphenyl-pyrimidinyloxy Not provided Not provided TRPV1 antagonist; benzothiazole core critical for activity
BZ-I () Furan-2-carbonyl Not provided Not provided IR C=O stretch at 1606 cm⁻¹; DMF/K₂CO₃ synthesis

Key Observations :

  • Thermal Stability : Fluorinated analogs (e.g., 8c) exhibit higher melting points (~260°C), while methoxy-substituted derivatives (8d) melt at lower temperatures (~200°C). The target compound’s melting point may align with chlorinated analogs but requires experimental validation.
  • Synthetic Routes : Similar coupling strategies (e.g., piperazine-carbonyl linkages in DMF/K₂CO₃) are employed across analogs, suggesting shared reactivity profiles .
Pharmacological Implications
  • Receptor Binding : Piperazine derivatives in AMG517 and AMG628 () target TRP channels and GPCRs, implying the target compound may interact with similar pathways. The 3,4-dichlorophenyl group could modulate selectivity for serotonin or dopamine receptors .
  • Anticancer Potential: Benzothiazole derivatives (e.g., BZ-I and BZ-IV in –5) demonstrate anticancer activity via apoptosis induction. The target’s dichlorophenyl group may enhance cytotoxicity compared to furan or methylpiperazine analogs .
Structural and Crystallographic Comparisons
  • Crystal Packing : N-(1,3-Benzothiazol-2-yl)acetamide derivatives () show intermolecular hydrogen bonding between the acetamide NH and benzothiazole S/N atoms. The target’s bulky 3,4-dichlorophenyl group may disrupt this packing, altering solubility and stability .

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